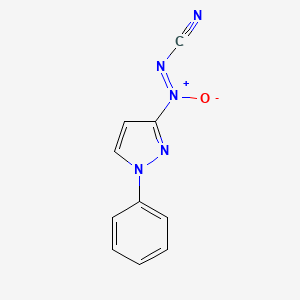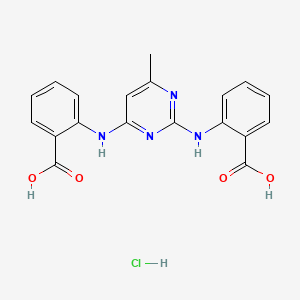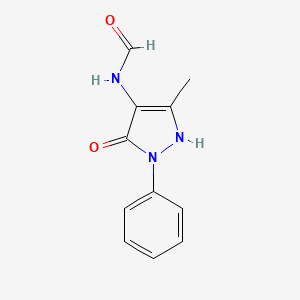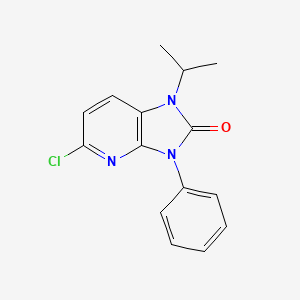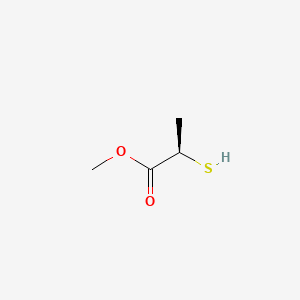
Methyl 2-mercaptopropionate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-mercaptopropionate, ®-, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a clear, colorless liquid with a characteristic odor. This compound is a derivative of propanoic acid and contains a thiol group, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. The reaction mixture is heated to around 65-70°C for several hours, followed by the removal of methanol and purification of the product through reduced pressure distillation .
Industrial Production Methods
In industrial settings, the preparation of methyl 2-mercaptopropionate often involves reactive distillation technology. This method allows for the continuous removal of the product from the reaction mixture, enhancing the efficiency and yield of the process. The reactants, 2-mercaptopropionic acid and methanol, are mixed and passed through a fixed bed reactor filled with a catalyst. The crude product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-mercaptopropionate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. In click chemistry, the thiol group participates in thiol-ene reactions, forming stable thioether linkages. In biosensor applications, the thiol group binds to gold surfaces, forming self-assembled monolayers that can detect specific analytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but with the thiol group on the third carbon.
3-Mercaptopropionic acid: The free acid form of methyl 3-mercaptopropionate.
Butyl 3-mercaptopropionate: A butyl ester derivative of 3-mercaptopropionic acid.
Uniqueness
Methyl 2-mercaptopropionate is unique due to its specific placement of the thiol group on the second carbon, which influences its reactivity and applications. This positional difference allows for distinct chemical behaviors and makes it suitable for specific synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
82031-68-3 |
|---|---|
Molekularformel |
C4H8O2S |
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
methyl (2R)-2-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m1/s1 |
InChI-Schlüssel |
SNWKNPMDQONHKK-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)S |
Kanonische SMILES |
CC(C(=O)OC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


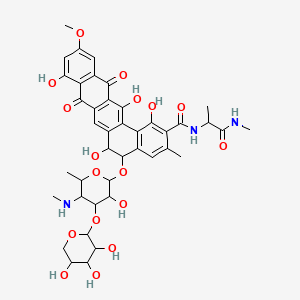
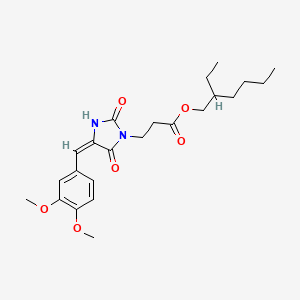
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
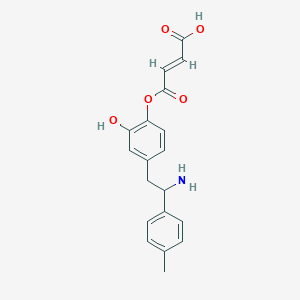
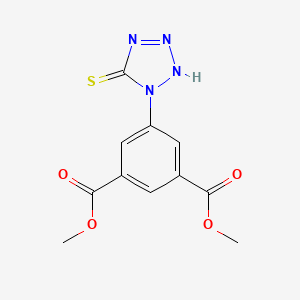
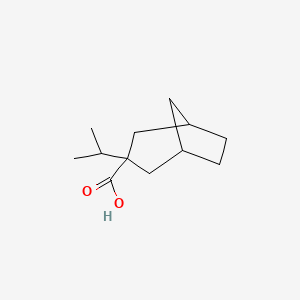
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
